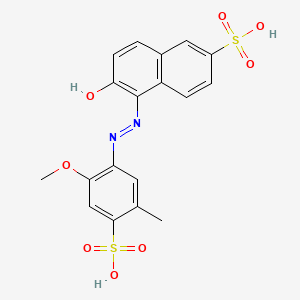
TJP6T3TJP4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid, known by its Unique Ingredient Identifier TJP6T3TJP4, is a synthetic organic compound. It is characterized by its complex structure, which includes naphthalene and sulfonic acid groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 2-methoxy-5-methyl-4-sulfonatophenylamine, followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles and plastics
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with biological molecules. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate biological membranes. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with cellular targets. These interactions can disrupt cellular processes, making the compound useful in various therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-hydroxy-5-[(2-methoxy-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid
- 5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]-2-naphthalenesulfonic acid
- 6-hydroxy-2-naphthalenesulfonic acid
Uniqueness
6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
149440-01-7 |
|---|---|
Formule moléculaire |
C18H16N2O8S2 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H16N2O8S2/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |
Clé InChI |
UQWIHFJXDRNUDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
Color/Form |
Dark red powde |
melting_point |
300 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV voluntary challenge chemical list. Robust summaries and test plans. 2-Naphthalenesulfonic acid, 6-hydroxy-5- |
Key on ui other cas no. |
149440-01-7 25956-17-6 |
Solubilité |
In water, 2.25X10+5 mg/L at 25 °C In 50% alcohol, 1.3% Solubility at 25 °C: in ethanol, 0.001 g/100 mL; in glycerol, 3.0 g/100 mL; in propylene glycol, 1.5 g/100 mL |
Synonymes |
Allura Red AC Dye C.I. 16035 F D and C red #40 FD and C red no. 40 R-40 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


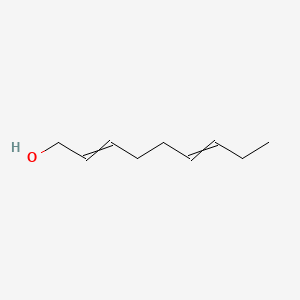
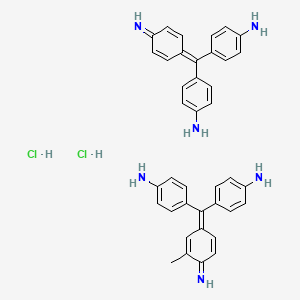
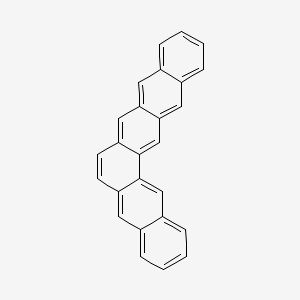
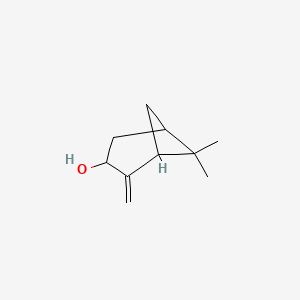

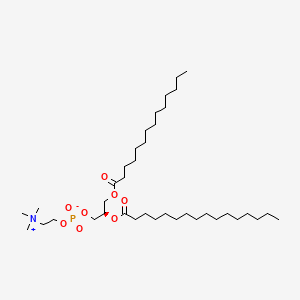
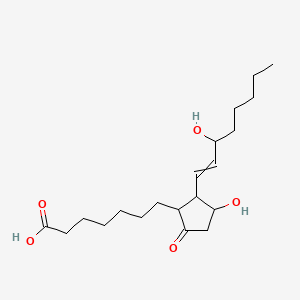
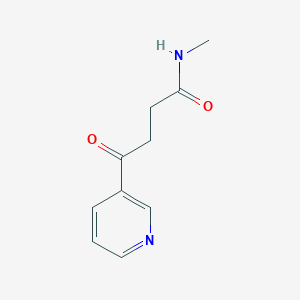

![Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-](/img/structure/B1213203.png)
![7-Oxabicyclo[2.2.1]heptane](/img/structure/B1213206.png)
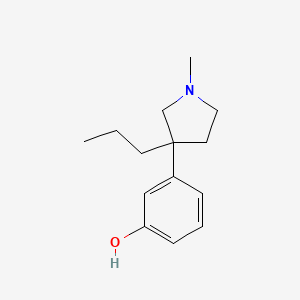
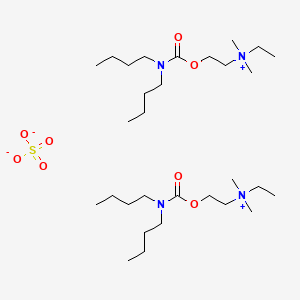
![Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, N4,N8-dicyclohexyl-N2,N2,N6,N6-tetraethyl-](/img/structure/B1213211.png)
